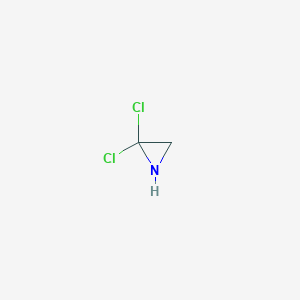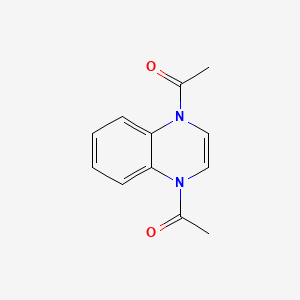
1,4-Diacetyl-1,4-dihydroquinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Diacetyl-1,4-dihydroquinoxaline is a nitrogen-containing heterocyclic compound. It is a derivative of quinoxaline, which is known for its diverse pharmacological properties. The compound has a unique structure with acetyl groups attached to the nitrogen atoms at positions 1 and 4 of the dihydroquinoxaline ring. This structural modification imparts distinct chemical and biological properties to the compound.
准备方法
Synthetic Routes and Reaction Conditions
1,4-Diacetyl-1,4-dihydroquinoxaline can be synthesized through the acetylation of quinoxaline. The reaction typically involves the use of acetic anhydride as the acetylating agent in the presence of a catalyst such as zinc dust. The reaction is carried out under reflux conditions to ensure complete acetylation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient mixing to ensure uniform acetylation. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified through crystallization or distillation techniques .
化学反应分析
Types of Reactions
1,4-Diacetyl-1,4-dihydroquinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can convert it back to quinoxaline or other reduced forms.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Quinoxaline derivatives.
Reduction: Reduced forms of quinoxaline.
Substitution: Various substituted quinoxaline derivatives.
科学研究应用
1,4-Diacetyl-1,4-dihydroquinoxaline has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other quinoxaline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its pharmacological effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of 1,4-diacetyl-1,4-dihydroquinoxaline involves its interaction with various molecular targets. The compound can intercalate into DNA, causing DNA damage and inhibiting replication. It also interacts with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the functional groups present on the compound .
相似化合物的比较
Similar Compounds
- Quinoxaline
属性
CAS 编号 |
60389-44-8 |
|---|---|
分子式 |
C12H12N2O2 |
分子量 |
216.24 g/mol |
IUPAC 名称 |
1-(4-acetylquinoxalin-1-yl)ethanone |
InChI |
InChI=1S/C12H12N2O2/c1-9(15)13-7-8-14(10(2)16)12-6-4-3-5-11(12)13/h3-8H,1-2H3 |
InChI 键 |
AGHNWNVAYJLSSD-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)N1C=CN(C2=CC=CC=C21)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


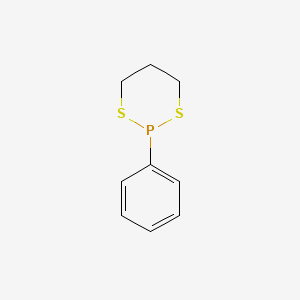
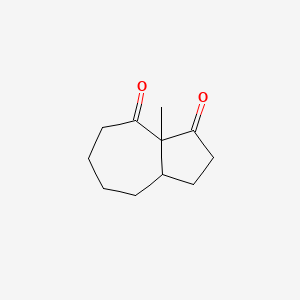
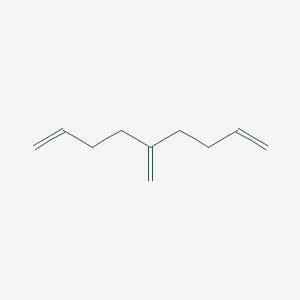

![N-[(3,4-Dichlorophenyl)methyl]-1,3-dithietan-2-imine](/img/structure/B14620802.png)
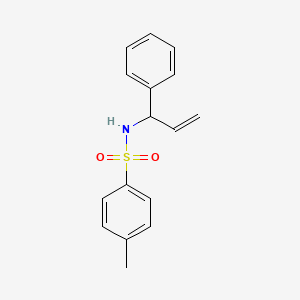



![Imidazo[4,5-e]-1,2,4-thiadiazin-3(2H)-one, 4,5-dihydro-, 1,1-dioxide](/img/structure/B14620846.png)
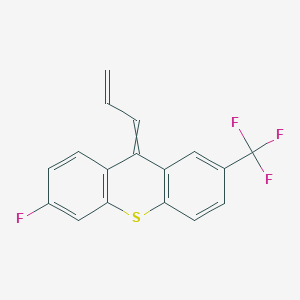
![6-{2-[4-(Dimethylamino)phenyl]ethyl}-4-methoxy-2H-pyran-2-one](/img/structure/B14620861.png)
